(S)-C33

Description

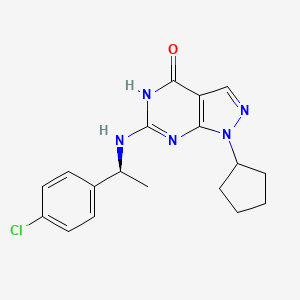

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUCLBJMUGCQTF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Phosphodiesterase 9 (PDE9)

An In-depth Technical Guide on the Core Mechanism of Action of (S)-C33, a PDE9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] Unlike other phosphodiesterases, PDE9 possesses the highest affinity for cGMP.[3] Its expression is notable in the brain, heart, and kidneys.[2][3] In cardiac tissue, PDE9 expression is low under normal physiological conditions but becomes significantly upregulated in pathological states like cardiac hypertrophy and heart failure.[4][5] This upregulation limits the beneficial effects of the natriuretic peptide (NP) signaling pathway by selectively degrading cGMP produced by this pathway.[1][5] This makes PDE9 a compelling therapeutic target for cardiovascular diseases and neurological disorders.[6][7]

This compound: A Potent and Selective PDE9 Inhibitor

This compound is a novel, potent, and highly selective inhibitor of PDE9.[7][8] Its chemical name is (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[7] The high selectivity of this compound is attributed to its interaction with a unique hydrophobic pocket (M-pocket) within the PDE9 enzyme, a feature not present in its enantiomer, (R)-C33.[2][9] This structural feature allows for more potent and selective binding.[2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE9 enzyme. By blocking the catalytic activity of PDE9, this compound prevents the degradation of cGMP, leading to an increase in its intracellular concentration.[7] This elevation of cGMP primarily enhances the signaling cascade initiated by natriuretic peptides.[4][5]

The signaling pathway is as follows:

-

Activation: Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to their transmembrane receptors, particulate guanylyl cyclases (pGCs).[5]

-

cGMP Synthesis: This binding activates the pGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

-

Downstream Effects: The accumulated cGMP activates protein kinase G (PKG).[1] Activated PKG phosphorylates various downstream targets, leading to beneficial cardiovascular effects, including vasodilation, decreased cardiac hypertrophy, and reduced fibrosis.[1]

-

PDE9-mediated Degradation: In pathological conditions, upregulated PDE9 specifically hydrolyzes the cGMP generated by the NP-pGC pathway, thereby dampening this protective signaling cascade.[1][5]

-

This compound Inhibition: this compound inhibits PDE9, preserving the cGMP pool generated by NP signaling. This restores and enhances the downstream protective effects of the cGMP/PKG pathway.[1][7]

References

- 1. cardurion.com [cardurion.com]

- 2. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jacc.org [jacc.org]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

(S)-C33 structure and synthesis pathways

A comprehensive overview of the chemical identity, synthesis, and potential biological interactions of the molecule designated as (S)-C33 remains elusive due to the ambiguous nature of the provided nomenclature. The term "this compound" does not correspond to a unique, publicly indexed chemical entity, leading to a broad range of potential structures and functionalities.

Initial database searches for "this compound" yield multiple, structurally distinct compounds. These include long-chain fatty acids such as Mycocerosic acid (C33H66O2) and Psyllic acid (also known as tritriacontanoic acid), both of which are saturated fatty acids with a 33-carbon backbone. However, the "(S)" designation in the user's request suggests a specific stereoisomer of a chiral molecule, a feature not typically highlighted for these particular fatty acids in general chemical literature.

Further complicating the identification are other compounds containing "33" in their designation, such as the immunosuppressive isoxazolo[5,4-e]-1,2,4-triazepine derivative RM33 and the histamine H3 receptor antagonist S-38093. However, these are clearly distinct chemical scaffolds and their relation to a compound simply named "this compound" is not apparent.

A specific chemical name, "(S)-N-(1-(3,4-dichlorophenyl)propyl)-N'-(2-(1H-imidazol-1-yl)ethyl)urea," was also investigated as a potential identity for "this compound". Regrettably, a direct synthesis or detailed biological data for this specific molecule could not be located in the public domain.

To provide the requested in-depth technical guide, a precise chemical structure or a more universally recognized chemical name for "this compound" is required. Without this fundamental information, a meaningful discussion of its synthesis pathways, the creation of accurate diagrams, and the compilation of relevant experimental data is not possible.

Researchers, scientists, and drug development professionals interested in a specific molecule they refer to as "this compound" are encouraged to provide a CAS number, IUPAC name, or a structural representation (e.g., SMILES string) to enable a thorough and accurate compilation of the requested technical information.

(S)-C33 biological activity and targets

An extensive search for information on the biological activity and targets of a compound specifically designated as "(S)-C33" did not yield any relevant results in publicly available scientific literature.

This suggests that "this compound" may be an internal development name for a compound that has not yet been disclosed or published in scientific journals. It is also possible that it is a less common identifier or a potential typographical error.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, due to the absence of publicly accessible data on this specific molecule.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.

The Role of (S)-C33 in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-C33 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, thereby modulating a wide array of physiological processes. This technical guide provides an in-depth overview of the role of this compound in the cGMP signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its effects on downstream signaling cascades in different cellular contexts.

Introduction to the cGMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular second messenger system involved in a multitude of physiological functions, including smooth muscle relaxation, neuronal signaling, and cellular proliferation and apoptosis.[1] The canonical pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are primarily mediated through three main effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs) that are allosterically regulated by cGMP.[2]

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thus terminating their signaling. The cGMP-specific PDE family includes PDE5, PDE6, and PDE9. PDE9 is distinguished by its high affinity for cGMP.[3] Its inhibition presents a promising therapeutic strategy for conditions where potentiation of cGMP signaling is desired.

This compound: A Potent and Selective PDE9 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PDE9A. Its inhibitory action leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the cGMP signaling cascade.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the catalytic activity of the PDE9 enzyme. By binding to the active site of PDE9, this compound prevents the hydrolysis of cGMP to GMP. This leads to a sustained elevation of intracellular cGMP levels, which in turn activates downstream effectors such as PKG. The activation of these downstream targets ultimately mediates the physiological responses to this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (PDE9A) | 11 nM | MedChemExpress |

| PDE Isoform | Selectivity vs. PDE9A | Reference |

| PDE1 | High | [4] |

| PDE2 | High | [3] |

| PDE3 | High | [3] |

| PDE4 | High | [3] |

| PDE5 | Moderate | [4] |

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| In Vivo Efficacy | Rat model of cardiac hypertrophy | 1, 3, and 9 mg·kg−1·d−1 (oral) | Postponed the transition to heart failure | [5] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not currently available in the cited literature.

Signaling Pathways and Experimental Workflows

This compound in the Cardiac cGMP Signaling Pathway

In cardiomyocytes, this compound has been shown to protect against cardiac hypertrophy. Inhibition of PDE9 by this compound leads to an increase in cGMP, which then activates PKG. Activated PKG phosphorylates downstream targets, including phospholamban (PLB), leading to an increase in the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) and improved calcium handling.

Caption: this compound signaling pathway in cardiomyocytes.

This compound in the Neuronal cGMP Signaling Pathway

In the central nervous system, PDE9 inhibition is being explored for its neuroprotective effects. Increased cGMP levels in neurons can activate PKG, which in turn can modulate synaptic plasticity and neuronal survival through various downstream effectors, including the transcription factor CREB and brain-derived neurotrophic factor (BDNF).[6]

Caption: this compound signaling pathway in neurons.

Experimental Workflow for Studying this compound

The study of this compound and other PDE9 inhibitors typically follows a structured workflow from initial screening to in vivo validation.

Caption: Experimental workflow for this compound research.

Experimental Protocols

In Vitro PDE9 Inhibition Assay

This protocol is adapted from methodologies described for measuring PDE activity.[1][7]

Objective: To determine the IC50 of this compound for PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

This compound (dissolved in DMSO)

-

cGMP (substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

3H-cGMP (radiolabeled tracer)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PDE9A enzyme, and a fixed concentration of cGMP mixed with a tracer amount of 3H-cGMP.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling or adding a stop solution.

-

Add snake venom nucleotidase to convert the unhydrolyzed 3H-cGMP to 3H-guanosine.

-

Separate the radiolabeled product (3H-guanosine) from the unreacted substrate by passing the mixture through an anion-exchange resin column. The charged 3H-cGMP will bind to the resin, while the uncharged 3H-guanosine will be eluted.

-

Quantify the amount of 3H-guanosine in the eluate using a scintillation counter.

-

Calculate the percentage of PDE9A inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Intracellular cGMP Levels

This protocol is based on commercially available cGMP immunoassay kits.

Objective: To measure the effect of this compound on intracellular cGMP levels in cultured cells (e.g., cardiomyocytes or neurons).

Materials:

-

Cultured cells (e.g., neonatal rat cardiomyocytes)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP competitive ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Optionally, stimulate the cells with a cGMP-inducing agent (e.g., a nitric oxide donor like sodium nitroprusside) for a short period.

-

Aspirate the medium and lyse the cells with 0.1 M HCl to stop PDE activity and extract cGMP.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

Follow the instructions of the cGMP competitive ELISA kit to measure the cGMP concentration in the supernatants. This typically involves:

-

Adding samples and standards to a microplate pre-coated with a cGMP antibody.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.

-

Washing the plate to remove unbound components.

-

Adding a substrate for HRP and measuring the resulting colorimetric signal using a microplate reader.

-

-

Calculate the cGMP concentration in each sample based on the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the cGMP signaling pathway. Its potency and selectivity for PDE9 make it a suitable candidate for further investigation as a potential therapeutic agent for a range of disorders, including cardiovascular diseases and neurodegenerative conditions. The experimental protocols and workflow described in this guide provide a framework for researchers to explore the multifaceted effects of this compound and other PDE9 inhibitors. Further research is warranted to fully elucidate the selectivity profile and pharmacokinetic properties of this compound to advance its potential clinical applications.

References

- 1. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE9 inhibition promotes proliferation of neural stem cells via cGMP-PKG pathway following oxygen-glucose deprivation/reoxygenation injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-C33 for Cardiac Hypertrophy Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel phosphodiesterase 9A (PDE9A) inhibitor, (S)-C33, and its application in the study of cardiac hypertrophy. This document details the mechanism of action, key experimental findings, and detailed protocols for utilizing this compound as a research tool.

Introduction to this compound and Cardiac Hypertrophy

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size. While initially compensatory, prolonged hypertrophy can lead to heart failure. Phosphodiesterase 9A (PDE9A) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in cardioprotective signaling pathways. Expression of PDE9A is upregulated in cardiac hypertrophy and heart failure, making it a promising therapeutic target.

This compound is a novel and selective inhibitor of PDE9A. Research has demonstrated its potential to protect against cardiac hypertrophy by modulating cGMP signaling pathways. This guide will delve into the scientific data supporting the use of this compound and provide the necessary technical information for its application in preclinical research.

Mechanism of Action of this compound

This compound exerts its cardioprotective effects by selectively inhibiting PDE9A. This inhibition leads to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates downstream signaling cascades that mitigate the hypertrophic response. The key steps in the signaling pathway are outlined below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Phenylephrine (PE)-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)

| Treatment Group | Cell Surface Area (% of Control) | ANF mRNA Expression (Fold Change) | BNP mRNA Expression (Fold Change) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| PE (100 µM) | 152 ± 8.1 | 4.2 ± 0.5 | 3.8 ± 0.4** |

| PE + this compound (50 nM) | 125 ± 6.5## | 2.5 ± 0.3## | 2.3 ± 0.2## |

| PE + this compound (500 nM) | 110 ± 5.9## | 1.8 ± 0.2## | 1.6 ± 0.2## |

*Data are presented as mean ± SEM. *p<0.01 vs Control; ##p<0.01 vs PE group.

Table 2: In Vivo Effects of this compound on Isoproterenol (ISO)-Induced Heart Failure in Rats

| Treatment Group | Fractional Shortening (%) | Ejection Fraction (%) | Cardiac Output (mL/min) |

| Sham | 65.2 ± 3.1 | 90.5 ± 2.5 | 75.3 ± 5.2 |

| ISO | 32.2 ± 6.3 | 49.2 ± 4.2 | 49.0 ± 2.1** |

| ISO + this compound (1 mg/kg/day) | 44.0 ± 8.0# | 73.4 ± 9.4# | 58.1 ± 8.5 |

| ISO + this compound (3 mg/kg/day) | 54.8 ± 2.0## | 84.3 ± 1.6## | 69.4 ± 11.6# |

| ISO + this compound (9 mg/kg/day) | 43.6 ± 4.0# | 73.0 ± 4.6# | 60.0 ± 9.1 |

*Data are presented as mean ± SEM. *p<0.01 vs Sham; #p<0.05, ##p<0.01 vs ISO group.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Cardiomyocyte Hypertrophy Model

4.1.1. Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

-

Euthanize 1-3 day old Sprague-Dawley rat pups by decapitation.

-

Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS with gentle agitation at 37°C. Perform multiple digestion cycles of 15 minutes each.

-

Collect the cell suspension after each digestion cycle and neutralize the enzyme activity with an equal volume of Dulbecco's Modified Eagle's Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

-

Centrifuge the collected cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM with 10% FBS and pre-plate on uncoated culture dishes for 1-2 hours to allow for fibroblast attachment.

-

Collect the non-adherent cardiomyocytes and plate them on gelatin-coated culture dishes at a suitable density.

-

Culture the cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

4.1.2. Induction of Hypertrophy and Treatment

-

After 24-48 hours of culture, replace the medium with serum-free DMEM for 12 hours.

-

Pre-treat the cardiomyocytes with desired concentrations of this compound (e.g., 50 nM, 500 nM) for 1 hour.

-

Induce hypertrophy by adding phenylephrine (PE) to a final concentration of 100 µM.

-

Incubate the cells for 24-48 hours.

4.1.3. Assessment of Hypertrophic Markers

-

Cell Surface Area: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

-

Gene Expression: Isolate total RNA from the cardiomyocytes and perform quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic marker genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).

-

cGMP Levels: Lyse the cells and measure intracellular cGMP concentrations using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Animal Model of Cardiac Hypertrophy

4.2.1. Isoproterenol (ISO)-Induced Heart Failure Model in Rats

-

Use adult male Sprague-Dawley rats (200-250 g).

-

Induce cardiac hypertrophy and heart failure by subcutaneous injection of isoproterenol (e.g., 5 mg/kg) daily for a specified period (e.g., 7 days).

-

Monitor the animals for signs of distress.

4.2.2. This compound Administration

-

Prepare a formulation of this compound suitable for oral administration (e.g., suspended in 0.5% carboxymethylcellulose).

-

Administer this compound or vehicle control to the rats by oral gavage at the desired doses (e.g., 1, 3, 9 mg/kg/day) for the duration of the study.

4.2.3. Assessment of Cardiac Function and Hypertrophy

-

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function. Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output (CO).

-

Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and weigh them. Calculate the ratio of heart weight to body weight as an index of cardiac hypertrophy.

-

Histology: Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome staining to evaluate fibrosis.

-

Molecular Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent protein and RNA analysis. Use Western blotting to measure the protein levels of ANF, BNP, and key signaling molecules. Use qPCR to measure the mRNA expression of these markers.

Conclusion

This compound is a potent and selective PDE9A inhibitor that demonstrates significant promise as a therapeutic agent for cardiac hypertrophy and heart failure. Its mechanism of action, centered on the potentiation of cGMP signaling, offers a targeted approach to mitigating the pathological remodeling of the heart. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the role of the PDE9A-cGMP pathway in cardiovascular disease.

(S)-C33: A Technical Guide to a Potent and Selective PDE9 Inhibitor

(S)-C33 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor with a half-maximal inhibitory concentration (IC50) of 11 nM. [1] Developed through rational drug design, this small molecule has been investigated for its therapeutic potential in conditions such as central nervous system diseases, diabetes, and cardiac hypertrophy. This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, was identified as a potent PDE9 inhibitor as part of a structure-based drug design program. The discovery was detailed in a 2015 publication by Huang et al. in Molecular Pharmacology.[2][3] The study revealed that the (S)-enantiomer exhibits a unique binding mode within a hydrophobic pocket of the PDE9A catalytic domain, contributing to its high affinity and selectivity.[2][3][4]

Subsequent research by Wang et al. in 2017 explored the therapeutic potential of this compound in cardiac hypertrophy.[5] This study demonstrated that this compound can protect against cardiac hypertrophy in vitro and in vivo by upregulating cyclic guanosine monophosphate (cGMP) signaling.[5]

Despite its promising preclinical profile, this compound was noted as a discontinued product by R&D Systems. The specific reasons for its discontinuation are not publicly available but may be related to its pharmacokinetic properties, off-target effects, or strategic business decisions.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C18H20ClN5O | [6] |

| Molecular Weight | 357.84 g/mol | [6] |

| CAS Number | 2066488-39-7 | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |

| Purity | ≥98% | [6] |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of PDE9, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9, this compound increases intracellular levels of cGMP, a key second messenger in various signaling pathways.

In Vitro Potency and Selectivity

The primary measure of this compound's activity is its IC50 value against PDE9. While the exact selectivity profile against a full panel of other PDE families is not detailed in the primary publications, it is described as having high selectivity.[5]

| Target | IC50 | Reference |

| PDE9A | 11 nM | [1][2][3] |

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted on the racemic mixture of C33 in rats.

| Parameter | Value | Species | Reference |

| Bioavailability (Oral) | 56.5% | Rat | [2][3] |

Note: This data is for the racemic mixture, not the specific (S)-enantiomer.

In Vivo Efficacy in Cardiac Hypertrophy

In a rat model of isoproterenol-induced heart failure, oral administration of this compound demonstrated significant improvements in cardiac function.[5]

| Dosage | Effect on Cardiac Function | Reference |

| 1, 3, and 9 mg/kg/day | Significantly increased fractional shortening, ejection fraction, and cardiac output. Decreased left ventricular internal diameter. | [5] |

Experimental Protocols

PDE9A Enzymatic Assay

The inhibitory activity of this compound on PDE9A was determined using a radioenzymatic assay.

Materials:

-

Recombinant human PDE9A2 catalytic domain (amino acids 181-506)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

-

[3H]-cGMP (as substrate)

-

0.2 M ZnSO4

-

0.2 N Ba(OH)2

-

Scintillation cocktail (e.g., Ultima Gold)

-

Scintillation counter

Procedure:

-

The recombinant PDE9A2 enzyme is expressed in E. coli and purified using a nickel nitrilotriacetic acid (Ni-NTA) column.[7]

-

The enzymatic reaction is carried out in the assay buffer containing the PDE9A2 enzyme, [3H]-cGMP, and varying concentrations of the inhibitor (this compound).

-

The reaction is incubated at room temperature for 15 minutes.

-

The reaction is terminated by the addition of 0.2 M ZnSO4.

-

The product, [3H]-GMP, is precipitated by adding 0.2 N Ba(OH)2.

-

The unreacted [3H]-cGMP remains in the supernatant.

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

IC50 values are calculated by performing a nonlinear regression analysis of the inhibition curve, with at least eight different inhibitor concentrations. Each measurement is repeated at least three times.[7]

In Vitro Cardiac Hypertrophy Model

The effect of this compound on cardiac hypertrophy was assessed using neonatal rat cardiomyocytes (NRCMs).

Procedure:

-

NRCMs are isolated from neonatal Sprague-Dawley rats.

-

Cardiac hypertrophy is induced by treating the cells with phenylephrine (PE) or isoproterenol (ISO).

-

Cells are pretreated with this compound at various concentrations before the addition of the hypertrophic agonist.

-

Hypertrophic responses are evaluated by measuring cell surface area and the expression of fetal genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[5]

-

Intracellular cGMP levels are measured to confirm target engagement.[5]

In Vivo Cardiac Hypertrophy and Heart Failure Model

The in vivo efficacy of this compound was evaluated in a rat model of cardiac hypertrophy and heart failure.

Procedure:

-

Cardiac hypertrophy is induced in Sprague-Dawley rats by abdominal aortic constriction (AAC) or isoproterenol (ISO) administration.

-

This compound is administered orally at different doses for a specified period.

-

Cardiac function is assessed using echocardiography to measure parameters such as fractional shortening, ejection fraction, and left ventricular internal diameter.[5]

-

Intracellular cGMP levels and phosphorylation of downstream targets like phospholamban (PLB) are measured in heart tissue to confirm the mechanism of action.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting PDE9, which leads to an increase in intracellular cGMP levels. PDE9 is known to regulate a cGMP signaling pool that is independent of nitric oxide (NO) signaling and is primarily linked to natriuretic peptide (NP) signaling.[6][8]

Caption: PDE9 signaling pathway and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PDE9 inhibitor like this compound.

References

- 1. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. 2066488-39-7|(S)-6-((1-(4-Chlorophenyl)ethyl)amino)-1-cyclopentyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one|BLD Pharm [bldpharm.com]

Methodological & Application

(S)-C33: Unidentified Compound Halts Protocol Development

Efforts to generate detailed application notes and protocols for a cell-based assay involving a compound designated "(S)-C33" have been suspended due to the inability to identify the substance through publicly available scientific databases and search engines.

Initial investigations into the scientific literature and chemical databases have yielded no specific compound with the identifier "this compound" relevant to cell-based assays or drug development. The search results were predominantly associated with non-scientific commercial products, indicating that "this compound" is not a recognized or widely used name for a research compound.

Further inquiries to determine if "this compound" might be an internal code or a synonym for a known molecule, potentially related to targets such as CD33 or IL-33, also proved inconclusive. Without a definitive identification of the compound, critical information regarding its mechanism of action, the cellular signaling pathways it modulates, and relevant quantitative data such as IC50 or EC50 values cannot be ascertained.

Consequently, the development of the requested detailed application notes, experimental protocols, and associated data visualizations for an "this compound" cell-based assay cannot proceed. The core requirements of the project, including the creation of structured data tables and diagrams of signaling pathways and experimental workflows, are contingent on the specific properties and biological activities of the compound .

Researchers, scientists, and drug development professionals seeking information on a specific cell-based assay are advised to verify the precise and complete name of the compound of interest. Accurate identification is the foundational step for accessing the necessary scientific literature and data required for experimental design and protocol development.

We encourage the user to provide a more specific and verifiable name for the compound to enable the generation of the requested scientific and technical documentation.

Application Notes and Protocols for In Vivo Administration of Interleukin-33 (IL-33) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a crucial role in various immune responses and is implicated in the pathogenesis of several inflammatory diseases, including asthma, allergic reactions, and autoimmune conditions. As a key alarmin, it is released upon cellular damage or stress, activating downstream signaling cascades that drive inflammation. Understanding the in vivo effects of IL-33 is paramount for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the in vivo administration of recombinant IL-33 in animal models, primarily focusing on mice. The protocols and data presented are compiled from established research findings to assist in the design and execution of robust and reproducible preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in in vivo studies involving IL-33 administration. These values can serve as a reference for experimental design and data interpretation.

Table 1: Reported In Vivo Dosages and Administration Routes for IL-33 in Mice

| Parameter | Value | Animal Model | Application/Disease Model | Citation |

| Dosage | 0.5 - 1 µ g/mouse | C57BL/6 mice | Induction of pulmonary arterial hypertension | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | C57BL/6 mice | Induction of pulmonary arterial hypertension | [1] |

| Frequency | Daily or every other day | C57BL/6 mice | Long-term administration studies | [1] |

| Duration | Up to 4 weeks | C57BL/6 mice | Chronic inflammation models | [1] |

Table 2: Key Pharmacokinetic Parameters of a Related Cytokine (for reference)

| Parameter | Value | Animal Model | Administration Route | Citation |

| Clearance | High | Rat | Intravenous (IV) | [2] |

| Bioavailability | Poor | Rat | Oral (PO) | [2] |

| Elimination | Rapid | Rat | Intravenous (IV) | [2] |

Experimental Protocols

Protocol 1: Induction of Pulmonary Arterial Hypertension (PAH) in Mice via Long-Term IL-33 Administration

This protocol describes the induction of PAH-like symptoms in mice through repeated administration of recombinant IL-33.

Materials:

-

Recombinant murine IL-33 (carrier-free)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

C57BL/6 mice (age and sex-matched)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Reconstitution of IL-33: Reconstitute lyophilized recombinant murine IL-33 in sterile, endotoxin-free PBS to a final concentration of 10 µg/mL. Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of the experiment.

-

IL-33 Administration:

-

On the day of injection, thaw an aliquot of the IL-33 stock solution and dilute it with sterile PBS to the desired final concentration (e.g., 0.5 µg per 100 µL).

-

Administer 0.5 µg of recombinant IL-33 in a total volume of 100 µL via intraperitoneal (i.p.) injection.

-

For the control group, administer an equivalent volume of sterile PBS.

-

-

Dosing Schedule: Administer IL-33 or vehicle control daily or every other day for a period of up to 4 weeks.[1]

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for clinical signs of distress, including weight loss, ruffled fur, and lethargy.

-

At the end of the study period, euthanize the animals and collect relevant tissues (e.g., lungs, heart) for downstream analysis.

-

Assess for endpoints such as right ventricular systolic pressure, medial hypertrophy of pulmonary arteries, and infiltration of immune cells (e.g., eosinophils, ILC2s).[1]

-

Experimental Workflow for IL-33 Induced PAH Model

Caption: Workflow for inducing PAH in mice using IL-33.

Signaling Pathways

IL-33 Signaling Cascade

IL-33 exerts its biological effects by binding to its receptor complex, which consists of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[3][4] This interaction initiates a downstream signaling cascade that culminates in the activation of transcription factors and the subsequent expression of various inflammatory genes.

The key steps in the IL-33 signaling pathway are as follows:

-

Ligand Binding and Receptor Complex Formation: IL-33 binds to the ST2 receptor, leading to the recruitment of IL-1RAcP to form a ternary receptor complex.[3][5]

-

Recruitment of Adaptor Proteins: The activated receptor complex recruits the intracellular adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4]

-

Activation of IRAK and TRAF6: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).[3][4]

-

Activation of Downstream Kinases: TRAF6 activation leads to the activation of downstream kinase cascades, including mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the IκB kinase (IKK) complex.[3][6]

-

Activation of Transcription Factors: The activation of these kinases results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][6]

-

Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of a wide range of target genes, including those encoding other cytokines, chemokines, and inflammatory mediators.[3]

IL-33 Signaling Pathway Diagram

Caption: IL-33 signaling pathway.

References

- 1. Characterization of long-term interleukin-33 administration as an animal model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]

- 3. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of IL-33–mediated stromal interactions in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-C33 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (S)-C33, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, in various cell culture applications. The information presented here is intended to guide researchers in utilizing this compound for investigating its effects on different cell types and signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with an IC50 of 11 nM.[1] PDE9 is a cGMP-specific phosphodiesterase, and its inhibition by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP can modulate various downstream signaling pathways, making this compound a valuable tool for studying the roles of cGMP in diverse cellular processes, including cardiac hypertrophy, cancer cell proliferation, and neuronal function.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PDE9. This inhibition leads to the accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinases (PKG). Activated PKG can then phosphorylate a variety of downstream targets, leading to diverse cellular responses depending on the cell type.

References

Application Notes and Protocols for (S)-C33 in Primary Cardiomyocyte Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-C33 is a novel and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that is upregulated in cardiac hypertrophy and heart failure. By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the activation of the cGMP/protein kinase G (PKG) signaling pathway. This pathway plays a crucial role in protecting cardiomyocytes from hypertrophic stimuli. These application notes provide a comprehensive overview of the use of this compound in primary cardiomyocyte culture, including its mechanism of action, protocols for inducing and treating cardiomyocyte hypertrophy, and methods for assessing its efficacy.

Mechanism of Action

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes, such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP). Hypertrophic stimuli, like phenylephrine (PE) and isoproterenol (ISO), lead to an increase in PDE9A expression in cardiomyocytes. This compound selectively inhibits PDE9A, resulting in elevated intracellular cGMP levels. This activates the cGMP/PKG signaling cascade, which in turn leads to the phosphorylation of phospholamban (PLB). Phosphorylated PLB enhances the activity of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), improving calcium handling and mitigating the hypertrophic response.

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on primary neonatal rat cardiomyocytes (NRCMs).

Table 1: this compound Treatment Parameters for In Vitro Hypertrophy Models

| Parameter | Value | Reference |

| Cell Type | Neonatal Rat Cardiomyocytes (NRCMs) | [1][2] |

| Hypertrophic Agent | Phenylephrine (PE) | [1][2] |

| PE Concentration | 100 µmol/L | [1][2] |

| Hypertrophic Agent | Isoproterenol (ISO) | [1][2] |

| ISO Concentration | 1 µmol/L | [1][2] |

| This compound Concentrations | 50 and 500 nmol/L | [1][2] |

| Pre-treatment Time | Not specified, added with hypertrophic agent | [1][2] |

| Incubation Time | 24 - 48 hours | [1][2] |

Table 2: Effects of this compound on Cardiomyocyte Hypertrophy Markers

| Marker | Treatment | Result | Reference |

| Cell Surface Area | PE (100 µmol/L) | Significantly increased | [1][2] |

| PE + this compound (50 nmol/L) | Significantly reduced vs. PE alone | [1][2] | |

| PE + this compound (500 nmol/L) | Significantly reduced vs. PE alone | [1][2] | |

| ANF Expression | PE (100 µmol/L) | Significantly increased | [1][2] |

| PE + this compound (50 and 500 nmol/L) | Alleviated increase | [1][2] | |

| BNP Expression | PE (100 µmol/L) | Significantly increased | [1][2] |

| PE + this compound (50 and 500 nmol/L) | Alleviated increase | [1][2] | |

| cGMP Levels | PE (100 µmol/L) + this compound (50 and 500 nmol/L) | Significantly elevated | [1] |

| PLB Phosphorylation | PE (100 µmol/L) | Markedly reduced | [1] |

| PE + this compound | Reversed the decline | [1] | |

| SERCA2a Expression | PE (100 µmol/L) | Reduced | [1] |

| PE + this compound | Reversed the decline | [1] |

Experimental Protocols

Caption: General experimental workflow.

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes

This protocol is adapted from established methods for isolating primary cardiomyocytes from 1-2 day old Sprague-Dawley rat pups.

Materials:

-

1-2 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS), sterile, without Ca2+ and Mg2+

-

0.25% Trypsin-EDTA

-

Collagenase Type II (1 mg/mL in HBSS)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Percoll density gradient solutions

-

Culture dishes coated with 1% gelatin

Procedure:

-

Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

-

Excise the hearts and place them in ice-cold HBSS.

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

Perform enzymatic digestion by incubating the minced tissue in 0.25% Trypsin-EDTA overnight at 4°C, followed by digestion with Collagenase Type II at 37°C.

-

Disperse the digested tissue into a single-cell suspension by gentle pipetting.

-

Enrich for cardiomyocytes by centrifugation through a Percoll density gradient.

-

Plate the isolated cardiomyocytes on gelatin-coated culture dishes in DMEM with 10% FBS.

-

Allow the cells to attach for 24-48 hours before initiating experiments.

Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound

Materials:

-

Cultured neonatal rat cardiomyocytes

-

Phenylephrine (PE) stock solution (100 mM in water)

-

Isoproterenol (ISO) stock solution (1 mM in water)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Serum-free DMEM

Procedure:

-

After 24-48 hours of initial culture, replace the medium with serum-free DMEM for 12-24 hours to induce quiescence.

-

Prepare treatment media by diluting PE or ISO to final concentrations of 100 µmol/L or 1 µmol/L, respectively, in serum-free DMEM.

-

Prepare treatment media containing this compound at final concentrations of 50 nmol/L and 500 nmol/L, with or without the hypertrophic agent. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

-

Remove the serum-free medium from the cultured cardiomyocytes and add the prepared treatment media.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

A. Measurement of Cell Surface Area:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Stain the cells with a fluorescently labeled antibody against a sarcomeric protein (e.g., α-actinin) to delineate the cell boundaries.

-

Capture images using a fluorescence microscope.

-

Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

B. Gene Expression Analysis by qPCR:

-

Isolate total RNA from the cultured cardiomyocytes using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for ANF, BNP, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

C. Measurement of cGMP Levels:

-

Lyse the cells and collect the supernatant.

-

Measure the cGMP concentration in the cell lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.

D. Western Blot Analysis for Protein Phosphorylation and Expression:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated PLB (Ser16), total PLB, and SERCA2a.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cardiac hypertrophy. Its mechanism of action, centered on the inhibition of PDE9A and subsequent activation of the cGMP/PKG signaling pathway, provides a targeted approach to mitigate the pathological remodeling of cardiomyocytes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in a primary cardiomyocyte culture model and to further explore its therapeutic applications in the context of cardiac disease.

References

Application Notes and Protocols for cGMP Measurement in (S)-C33 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C33 is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike NO-dependent sGC stimulators, this compound and its analogs, such as the well-characterized compound BAY 58-2667 (Cinaciguat), can activate sGC independently of nitric oxide, particularly when the enzyme is in an oxidized or heme-free state.[1][2][3] This mode of action makes this compound a valuable research tool for studying the therapeutic potential of enhancing the cGMP signaling pathway in various pathological conditions, including cardiovascular diseases.[1][4][5]

Activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP is a critical second messenger that mediates a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling.[6][7][8] Therefore, the accurate measurement of intracellular cGMP levels in response to this compound treatment is fundamental to understanding its biological activity and mechanism of action.

These application notes provide a detailed protocol for the quantification of cGMP in cultured cells treated with this compound, along with methods for data presentation and visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of this compound

The diagram below illustrates the mechanism by which this compound activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for measuring cGMP levels in cultured cells following treatment with this compound. The most common and reliable method for cGMP quantification is the competitive enzyme immunoassay (EIA).

Materials and Reagents

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP EIA kit

-

Protein assay kit (e.g., BCA or Bradford)

-

Microplate reader

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for cGMP measurement.

Detailed Protocol

-

Cell Culture:

-

Seed the cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) into 24- or 48-well plates at an appropriate density.

-

Culture the cells until they reach 80-90% confluency.

-

-

Pre-treatment with PDE Inhibitor (Recommended):

-

To prevent the rapid degradation of cGMP by phosphodiesterases (PDEs), it is advisable to pre-treat the cells with a broad-spectrum PDE inhibitor.[9][10]

-

Aspirate the culture medium and wash the cells once with serum-free medium or PBS.

-

Add fresh serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium (containing the PDE inhibitor, if used).

-

Add the different concentrations of this compound to the cells. Include a vehicle control (medium with solvent only).

-

Incubate the cells for the desired time period (e.g., 15-60 minutes) at 37°C. The optimal incubation time may need to be determined empirically.

-

-

Cell Lysis:

-

After the treatment period, aspirate the medium.

-

Add an appropriate volume of cell lysis buffer (e.g., 100-200 µL of 0.1 M HCl for a 24-well plate) to each well.

-

Incubate at room temperature for 10-15 minutes with gentle agitation to ensure complete lysis.

-

Centrifuge the cell lysates to pellet any cellular debris.

-

-

cGMP Measurement using EIA Kit:

-

Follow the manufacturer's instructions provided with the commercial cGMP EIA kit.[11][12]

-

Typically, this involves the acetylation of samples and standards to improve assay sensitivity.

-

Add the acetylated samples, standards, and cGMP-alkaline phosphatase conjugate to the antibody-coated microplate.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Protein Quantification:

-

Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay method (e.g., BCA or Bradford). This is crucial for normalizing the cGMP measurements.

-

-

Data Analysis:

-

Calculate the cGMP concentration in each sample based on the standard curve generated from the EIA.

-

Normalize the cGMP concentration to the total protein concentration for each sample (e.g., pmol cGMP/mg protein).

-

Perform statistical analysis to determine the significance of the observed changes in cGMP levels in response to this compound treatment compared to the vehicle control.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: cGMP Levels in Cultured Cells Treated with this compound

| Treatment Group | This compound Concentration (µM) | Incubation Time (min) | cGMP Concentration (pmol/mg protein) | Fold Change vs. Control |

| Vehicle Control | 0 | 30 | 5.2 ± 0.8 | 1.0 |

| This compound | 0.01 | 30 | 15.6 ± 2.1 | 3.0 |

| This compound | 0.1 | 30 | 48.9 ± 5.5 | 9.4 |

| This compound | 1.0 | 30 | 125.3 ± 12.8 | 24.1 |

| This compound | 10.0 | 30 | 210.7 ± 20.1 | 40.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical examples for illustrative purposes.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to accurately measure intracellular cGMP levels in response to treatment with the sGC activator this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for elucidating the pharmacological profile of this compound and similar compounds in drug discovery and development. The visualization of the signaling pathway and experimental workflow further aids in the understanding and implementation of these studies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Soluble Guanylyl Cyclase Activator Bay 58-2667 Selectively Limits Cardiomyocyte Hypertrophy | PLOS One [journals.plos.org]

- 5. BAY 58-2667, a nitric oxide-independent guanylyl cyclase activator, pharmacologically post-conditions rabbit and rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cGMP measurement in neuronal culture [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Studying Cardiac Hypertrophy with (S)-C33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. The study of molecular pathways governing this process is crucial for the development of novel therapeutics. (S)-C33 is a novel and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that is upregulated during cardiac hypertrophy and heart failure.[1][2] By inhibiting PDE9A, this compound protects against cardiac hypertrophy by augmenting cyclic guanosine monophosphate (cGMP) signaling.[1][2][3] These application notes provide a detailed protocol for utilizing this compound to study cardiac hypertrophy in both in vitro and in vivo models.

Mechanism of Action of this compound in Cardiac Hypertrophy

This compound exerts its cardioprotective effects by selectively inhibiting PDE9A. In the context of cardiac hypertrophy, neurohormonal stimuli like phenylephrine (PE) and isoproterenol (ISO) lead to an increase in PDE9A expression.[1][2] PDE9A specifically hydrolyzes cGMP, a key second messenger in the heart. The inhibition of PDE9A by this compound leads to an elevation of intracellular cGMP levels.[3] This increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets, including phospholamban (PLB).[3] Phosphorylation of PLB relieves its inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum and improved cardiac relaxation.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: (S)-C33 Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility of (S)-C33, a representative very long-chain saturated fatty acid (VLSFA), in DMSO and other common laboratory solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their experiments.

Disclaimer: The designation "this compound" is not standard. This guide assumes it refers to a saturated fatty acid with a 33-carbon chain. The provided solubility data is based on available information for similar very long-chain saturated fatty acids and should be considered an estimate. Empirical validation is recommended for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and other organic solvents?

A1: Very long-chain saturated fatty acids like this compound are highly hydrophobic and exhibit low solubility in many common solvents. Solubility generally decreases as the carbon chain length increases. Based on data for similar compounds, the estimated solubility of this compound is summarized in the table below.

Q2: I am having difficulty dissolving my C33 compound, even in DMSO. What could be the issue?

A2: Several factors can contribute to poor solubility. These include the crystalline nature of the compound, the presence of moisture in the solvent, and the formation of aggregates. For troubleshooting, please refer to the detailed guide in the "Troubleshooting" section.

Q3: Are there any recommended methods for preparing a stock solution of this compound for cell-based assays?

A3: Yes, preparing a stable and bioavailable stock solution of a C33 fatty acid for cell culture requires specific protocols. These often involve using a co-solvent like ethanol or DMSO, gentle heating, and complexing the fatty acid with a carrier protein like bovine serum albumin (BSA). A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the key signaling pathways involving long-chain fatty acids?

A4: Long-chain fatty acids are important signaling molecules that can activate various cellular pathways. Key receptors include Free Fatty Acid Receptors 1 and 4 (FFAR1/GPR40 and FFAR4/GPR120) and the transporter CD36, which can initiate downstream signaling cascades affecting metabolism, inflammation, and other cellular processes. A simplified diagram of a common pathway is available in the "Signaling Pathways" section.

Data Presentation: Estimated Solubility of this compound

The following table provides estimated solubility values for a C33 saturated fatty acid based on available data for lignoceric acid (C24:0), montanic acid (C28:0), and melissic acid (C30:0). As a general trend, solubility in polar and non-polar organic solvents decreases with increasing carbon chain length.

| Solvent | Estimated Solubility of this compound (at 25°C) | Notes |

| DMSO | < 1 mg/mL | Sonication and gentle warming may be required.[1] |

| Ethanol | < 1 mg/mL | Sonication and heating to ~50°C are often necessary to aid dissolution.[2] |

| Methanol | Very Low | Generally, a poor solvent for very long-chain fatty acids. |

| Chloroform | Sparingly Soluble | May serve as a better solvent than alcohols for initial solubilization.[3] |

| Water | Insoluble | As expected for a long-chain fatty acid. |

Note: The solubility of melissic acid (C30:0) in DMSO is reported to be approximately 1 mg/mL.[1] Lignoceric acid (C24:0) has a reported solubility of about 3.69 mg/mL in DMSO.[2] Given this trend, the solubility of a C33 fatty acid is expected to be lower than 1 mg/mL.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound and similar hydrophobic compounds.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Compound will not dissolve in DMSO at room temperature. | - High crystallinity of the compound.- Insufficient solvent volume.- Presence of moisture in DMSO. | - Gently warm the solution (e.g., 37-50°C) in a water bath.- Use a sonicator to break up solid particles.- Increase the solvent volume.- Use fresh, anhydrous DMSO. |

| Precipitation occurs when adding the DMSO stock to aqueous media. | - The compound is not soluble in the aqueous buffer.- The concentration of DMSO in the final solution is too high, causing the compound to crash out. | - Prepare the stock solution at a higher concentration in DMSO and use a smaller volume for dilution.- Use a stepwise dilution method.- Consider using a carrier protein like BSA to maintain solubility in the aqueous medium. |

| The solution is cloudy or forms a suspension. | - The compound is not fully dissolved.- Formation of micelles or aggregates. | - Ensure complete dissolution of the stock solution before further dilution.- Sonication of the final solution may help to create a more uniform dispersion. |

| Inconsistent experimental results. | - Incomplete dissolution leading to inaccurate concentration.- Degradation of the compound in solution. | - Visually inspect for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots). |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of a C33 fatty acid (Molecular Weight: 494.9 g/mol ) in DMSO.

Materials:

-

This compound compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Water bath

-

Sonicator

Procedure:

-

Weigh out 4.95 mg of this compound into a sterile container.

-

Add 10 mL of anhydrous DMSO to achieve a final concentration of 1 mM.

-

Gently vortex the mixture.

-

If the compound does not fully dissolve, place the container in a water bath at 37-50°C for 10-15 minutes.

-

Alternatively, or in combination with heating, place the container in a sonicator bath for 15-30 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is designed for preparing a fatty acid-BSA complex to enhance bioavailability and reduce cytotoxicity in cell culture experiments.

Materials:

-

This compound stock solution in ethanol (e.g., 10 mM)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile tubes

-

Shaking water bath

Procedure:

-

Prepare a 10% (w/v) BSA solution in PBS or serum-free cell culture medium.

-

Warm the BSA solution to 37°C in a shaking water bath.

-

Slowly add the desired volume of the this compound ethanolic stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

-

Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complex formation.

-

Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.

-

This complex can now be added to your cell culture medium to achieve the desired final concentration.

Mandatory Visualizations

Experimental Workflow Diagram

A simplified workflow for preparing a DMSO stock solution of this compound and its use in a cell-based assay.

Signaling Pathway Diagram

References

troubleshooting (S)-C33 precipitation in aqueous solutions

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of the small molecule (S)-C33 in aqueous solutions.

Troubleshooting Guide

My this compound precipitated out of my aqueous buffer. What should I do?

Precipitation of hydrophobic small molecules like this compound from aqueous solutions is a common challenge. The first step is to systematically identify the cause. Our recommended approach is to verify your stock solution, review your buffer composition, and then systematically test different conditions to improve solubility. The following sections provide detailed guidance on these steps.

How do I properly prepare a stock solution of this compound?

Proper preparation of a high-concentration stock solution in an appropriate organic solvent is critical to prevent precipitation upon dilution into your aqueous experimental buffer.

Experimental Protocol: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in an organic solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, amber glass vial or polypropylene tube

Methodology:

-

Solvent Selection: this compound is soluble in DMSO.[1] Use anhydrous DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

-

Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Dissolution:

-

Carefully weigh the this compound powder and add it to the vial.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Repeated freezing and thawing can cause the compound to precipitate out of the stock solution over time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: Precipitation of small molecules like this compound in aqueous solutions is often due to their hydrophobic nature and low intrinsic water solubility. Several factors can contribute to this issue:

-

High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific aqueous buffer you are using.

-

Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the compound.[3][4]

-

Co-solvent Percentage: When diluting the DMSO stock solution, the final percentage of DMSO in the aqueous buffer may be too low to maintain the solubility of this compound.[]

-

Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.[4]

-

Incubation Time: Over longer incubation times, even seemingly soluble compounds can begin to precipitate.

Q2: How can I increase the solubility of this compound in my experiments?

A2: There are several strategies to improve the solubility of this compound:

-

Optimize the Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system. You may need to perform a solubility test.

-

Adjust the Buffer pH: The solubility of ionizable compounds is pH-dependent.[6][7][8] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can increase its solubility by promoting the formation of a more soluble ionized form.

-

Increase the Co-solvent Concentration: Increasing the final percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help keep the compound in solution.[9][10] However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

-

Use Solubilizing Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is recommended to run a vehicle control with the same final DMSO concentration as your experimental samples to assess any effects on cell viability or function.

Q4: Can I warm the buffer to get my this compound to dissolve?

A4: Gently warming the solution can sometimes help dissolve precipitated compound.[4] However, be cautious as excessive heat can degrade the compound. Also, the compound may precipitate again as the solution cools to the experimental temperature. It is generally better to find a buffer system in which the compound is soluble at the working temperature.

Data on Factors Affecting Small Molecule Solubility

The following tables provide illustrative data on how different factors can influence the solubility of a hypothetical small molecule similar to this compound.

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Compound

| Buffer pH | % Ionized | Aqueous Solubility (µg/mL) |

| 5.0 | 99.0% | 250 |

| 6.0 | 90.9% | 150 |

| 7.0 | 50.0% | 25 |

| 7.4 | 28.6% | 8 |

| 8.0 | 9.1% | <1 |

Note: This is example data. The solubility of this compound will depend on its specific pKa.

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Hydrophobic Compound

| Co-solvent | % Co-solvent (v/v) in Water | Aqueous Solubility (µg/mL) |

| None | 0% | 0.5 |

| DMSO | 1% | 15 |

| DMSO | 5% | 120 |

| Ethanol | 1% | 8 |

| Ethanol | 5% | 75 |

| PEG 400 | 1% | 20 |

| PEG 400 | 5% | 150 |

Note: This table illustrates the general principle that increasing the percentage of an organic co-solvent can increase the solubility of a hydrophobic compound.[][9][10]

Experimental Protocol: Determining Kinetic Solubility in an Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer to identify the maximum working concentration before precipitation occurs.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well microplate (polypropylene or glass-coated to minimize compound absorption)

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity (absorbance at ~620 nm)

Methodology:

-

Prepare Serial Dilutions:

-